molecular formula C10H11N3 B1279204 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 65242-19-5

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B1279204
CAS RN: 65242-19-5
M. Wt: 173.21 g/mol
InChI Key: ZBOFTCWMOSKYLC-UHFFFAOYSA-N
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Description

“2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound . It is synthesized by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate .


Synthesis Analysis

The synthesis of “2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile” involves a one-pot three-component condensation of 2,6-bis (substituted benzylidene)cyclohexanone, arylamines/substituted 2-aminothiazoles, and malononitrile . This method is efficient, green, and simple, offering good to excellent product yield, shorter reaction time, and avoidance of hazardous reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile” include a molecular weight of 173.22 , a melting point of 192-197°C , and it appears as a powder . The compound is stored at room temperature .

Scientific Research Applications

Pharmacology: Antimicrobial Agents

This compound has been studied for its potential use as an antimicrobial agent. Derivatives of tetrahydroquinoline have shown moderate activities against Staphylococcus aureus, indicating its potential for further development into bactericidal drugs .

Material Science: Organic Synthesis Building Blocks

In material science, 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a building block for the synthesis of complex organic compounds. Its structure is pivotal in creating new materials with desired properties for various applications .

Chemical Synthesis: Pyrimidoquinoline Derivatives

The compound is used in the synthesis of pyrimidoquinoline derivatives, which are of interest due to their biological properties. These properties include antimalarial, anticancer, and anti-inflammatory activities, making them valuable in chemical synthesis for medicinal chemistry research .

Analytical Chemistry: Reference Standards

In analytical chemistry, this compound is utilized as a reference standard to ensure the accuracy of analytical methods such as NMR, HPLC, LC-MS, and UPLC. This ensures that the results of pharmaceutical testing are reliable and precise .

Biochemistry Research: Enzyme Inhibition Studies

Biochemists use 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile in enzyme inhibition studies. By observing how this compound interacts with various enzymes, researchers can gain insights into the development of new drugs and understand biochemical pathways .

Environmental Studies: Toxicity Assessment

Environmental scientists may investigate the toxicity and degradation of this compound in ecosystems. Understanding its environmental impact is crucial for assessing the safety of new materials and their long-term effects on the environment .

Safety And Hazards

The safety information for “2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFTCWMOSKYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217435
Record name 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro-
Source EPA DSSTox
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS RN

65242-19-5
Record name 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Synthesis routes and methods

Procedure details

To a mixture of 16 g (0.131 mol) of ethoxymethylenemalonitrile and 450 ml of tetrahydrofuran at -35° C. is added portionwise a mixture of 20 g (0.1322 mol) of 1-(pyrrolidino)-1-cyclohexene and 300 ml of tetrahydrofuran. After 2 hrs., the reaction mixture is allowed to warm to 0° C. for 30 min. To the reaction mixture at 0° C. is added 300 ml of a saturated solution of ammonia in methanol. The reaction mixture is stirred overnight at ambient temperature, diluted with water, and extracted with methylene chloride. The combined extracts are dried (Na2SO4) and concentrated in vacuo to give an oily solid. Trituration with ethanol affords 4.3 g (19%) of title compound. Recrystallization from ethanol provides an analytical sample: m.p. 192°-193° C.; IR (KBr) 3430, 3320, 3170, 2220, 1645, and 1600 cm-1 ; NMR (DMSO-d6)δ 7.55 (s, 1H), 6.45 (br-s, 2H, exchangeable), 2.7-2.35 (m, 4H, partially obscured by DMSO), and 1.85-1.55 (m, 4H).
Name
ethoxymethylenemalonitrile
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile interact with its target and what are the downstream effects?

A: The research focuses on the anti-inflammatory activity of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. Specifically, docking studies were conducted to assess the binding affinity of these compounds to p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK is a key enzyme involved in the inflammatory response, and its inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2). [] While the exact binding mechanism is not detailed in the provided abstracts, the study highlights that derivative 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine exhibited promising binding energy in silico. [] Furthermore, in vivo studies demonstrated that this compound significantly reduced edema and plasma PGE2 levels, indicating effective inhibition of the inflammatory cascade. []

Q2: What insights did the Structure-Activity Relationship (SAR) studies provide regarding 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives?

A: While the provided abstracts don't delve deep into specific SAR conclusions, they do highlight that structural modifications on the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold were performed. [] The researchers synthesized a series of derivatives (4a-c) and subsequently reacted these with various reagents to generate a library of compounds. [] The fact that 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, a compound with specific substitutions, emerged as a promising lead suggests that these modifications significantly influence the anti-inflammatory activity and potentially the binding affinity to p38 MAPK. [] Further research detailing the SAR analysis would be beneficial in understanding which structural features are crucial for activity and selectivity.

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